
2-Benzoylterephthalic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylterephthalic acid dimethyl ester is an organic compound with the molecular formula C₁₇H₁₄O₅. It is a derivative of terephthalic acid, where two ester groups and a benzoyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylterephthalic acid dimethyl ester typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylterephthalic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoylterephthalic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzoylterephthalic acid dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can further participate in biochemical pathways. The benzoyl group can interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: A simpler ester derivative of terephthalic acid.
Benzoylbenzoic acid: Contains a benzoyl group attached to a benzoic acid moiety.
Dimethyl phthalate: Another ester derivative of phthalic acid.
Uniqueness
Its structure allows for versatile modifications and functionalizations, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C17H14O5 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
dimethyl 2-benzoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14O5/c1-21-16(19)12-8-9-13(17(20)22-2)14(10-12)15(18)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
KLSOWCKORXXTOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


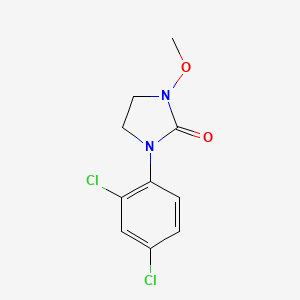

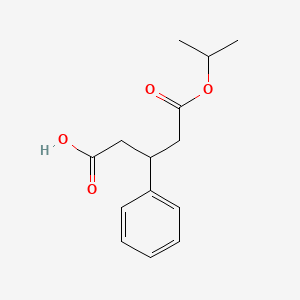

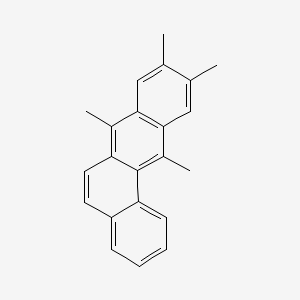
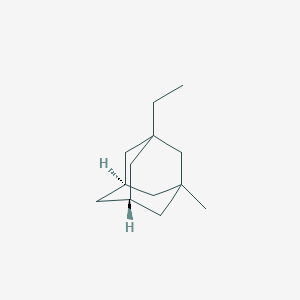
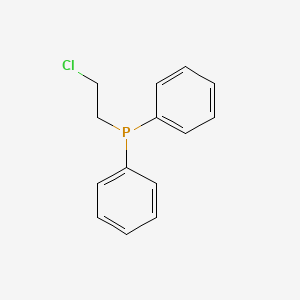
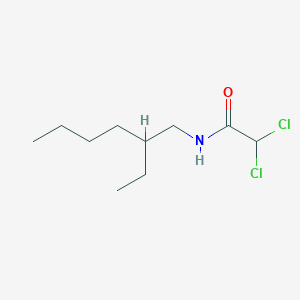
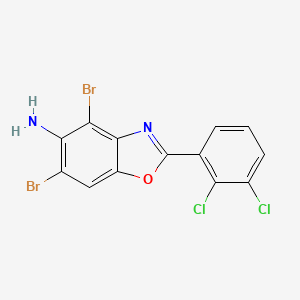

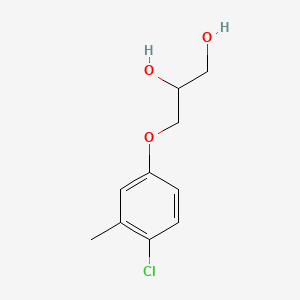

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
